N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1040639-18-6
Cat. No.: VC11960987
Molecular Formula: C23H22N4O4S
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040639-18-6 |
|---|---|
| Molecular Formula | C23H22N4O4S |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H22N4O4S/c1-27-22(29)21-20(16(12-24-21)14-7-5-4-6-8-14)26-23(27)32-13-19(28)25-17-10-9-15(30-2)11-18(17)31-3/h4-12,24H,13H2,1-3H3,(H,25,28) |
| Standard InChI Key | UMPDXOYEEKIEHK-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC |
| Canonical SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions starting from commercially available precursors. The process may include condensation reactions, cyclization steps, and substitution reactions to introduce the necessary functional groups. Characterization is usually performed using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Biological Activity and Potential Applications
Pyrrolo[3,2-d]pyrimidine derivatives have been explored for their potential as inhibitors of various enzymes, including kinases, which are crucial in signaling pathways related to cancer and other diseases. The presence of a sulfanyl group could also suggest potential antioxidant properties or the ability to interact with enzymes that are sensitive to sulfur-containing compounds.
| Biological Activity | Potential Application |
|---|---|
| Kinase Inhibition | Cancer treatment, inflammatory diseases |
| Antioxidant Properties | Neuroprotective or anti-inflammatory effects |
| Enzyme Inhibition | Various therapeutic targets depending on specificity |
Research Findings and Future Directions
While specific research findings on N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide are not available, studies on similar compounds highlight the importance of pyrrolo[3,2-d]pyrimidine derivatives in drug discovery. Future research should focus on synthesizing this compound and evaluating its biological activity through in vitro and in vivo studies to explore its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume